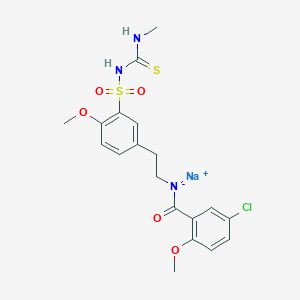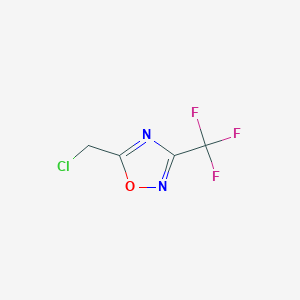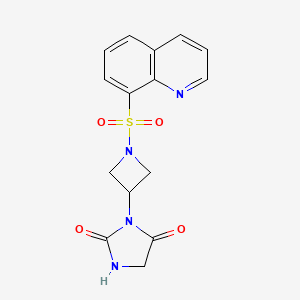
Clamikalant (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clamikalant (sodium) is a synthetic organic compound known for its role as an ATP-sensitive potassium (KATP) channel blocker. It was initially developed by Sanofi and has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of cardiac arrhythmias .
Preparation Methods
The synthesis of Clamikalant (sodium) involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: The core structure undergoes further modifications to introduce specific functional groups, such as methoxy and chloro groups, which are essential for its biological activity
Industrial production methods for Clamikalant (sodium) are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Clamikalant (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Clamikalant (sodium) has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the behavior of KATP channel blockers and their interactions with other molecules.
Biology: Clamikalant (sodium) is used in biological studies to investigate the role of KATP channels in cellular processes and their impact on cell viability and apoptosis
Mechanism of Action
Clamikalant (sodium) exerts its effects by blocking ATP-sensitive potassium (KATP) channels. These channels play a crucial role in regulating cellular membrane potential and ion homeostasis. By blocking KATP channels, Clamikalant (sodium) prevents the efflux of potassium ions, leading to depolarization of the cell membrane. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
The molecular targets of Clamikalant (sodium) include the KATP channels composed of the Kir6.2 subunit and the SUR1 regulatory subunit. The compound binds to these channels and inhibits their activity, thereby modulating the cellular response to metabolic changes .
Comparison with Similar Compounds
Clamikalant (sodium) is unique among KATP channel blockers due to its specific selectivity for the Kir6.2/SUR1-composed KATP channels. Similar compounds include:
Glibenclamide: Another KATP channel blocker, but with a broader range of targets.
5-Hydroxydecanoate: A selective mitochondrial KATP channel blocker.
Diazoxide: An activator of KATP channels, used for comparison in studies to understand the blocking mechanism of Clamikalant (sodium)
Compared to these compounds, Clamikalant (sodium) offers a more targeted approach to blocking KATP channels, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
261717-22-0 |
|---|---|
Molecular Formula |
C19H21ClN3NaO5S2 |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide |
InChI |
InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |
InChI Key |
SUEVHDKFEXAKAF-UHFFFAOYSA-M |
SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
Canonical SMILES |
CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)
![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)
![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)
![3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine](/img/structure/B3001616.png)

![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)




![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B3001628.png)

